molecular formula C10H9BrFNO3 B2400326 [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate CAS No. 474806-63-8

[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate

Cat. No.: B2400326
CAS No.: 474806-63-8
M. Wt: 290.088
InChI Key: GCVMSIAMALLUBG-UHFFFAOYSA-N
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Description

[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate is an organic compound with the molecular formula C10H9BrFNO3 It is a derivative of aniline, where the aniline ring is substituted with bromine and fluorine atoms

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology

In biological research, this compound is used to study the effects of halogenated anilines on biological systems. It is also employed in the development of fluorescent probes and imaging agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate typically involves the reaction of 4-bromo-2-fluoroaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or organolithium compounds. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted anilines or other aromatic compounds.

    Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.

    Reduction Reactions: Products include amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoroaniline: A precursor in the synthesis of [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate.

    Ethyl (4-bromo-2-fluorobenzoyl)acetate: A structurally similar compound with different functional groups.

    2-Bromo-4-fluoroanisole: Another halogenated aniline derivative with similar chemical properties

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO3/c1-6(14)16-5-10(15)13-9-3-2-7(11)4-8(9)12/h2-4H,5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVMSIAMALLUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-fluoroaniline (9.5 g, 50.0 mmol) in 150 ml dry CHCl3 was added drop wise acetoxyacetyl chloride (7.5 g, 55.0 mmol) under nitrogen. The mixture was stirred at room temperature for 0.5 h, then water was added and the solution was extracted several times with dichloromethane. The combined organic layers were washed with brine, dried over MgSO4 and evaporated, affording 2-(4-bromo-2-fluorophenylamino)-2-oxoethyl acetate (15.2 g) as colorless solid in quantitative yield.
Quantity
9.5 g
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reactant
Reaction Step One
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7.5 g
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reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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